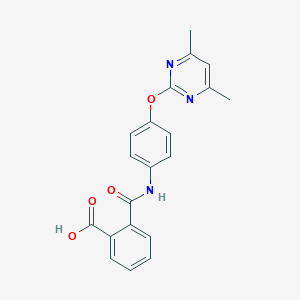![molecular formula C19H28N2O B255446 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol, also known as BEAQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has been studied extensively for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, this compound has been shown to have anticancer properties, as it can induce apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory and antioxidant effects, which could be beneficial in the treatment of various diseases.
In biology, this compound has been used as a fluorescent probe to study the behavior of cells and biomolecules. It has also been studied for its potential to inhibit the activity of enzymes, such as acetylcholinesterase, which could be useful in the development of drugs for the treatment of Alzheimer's disease.
In chemistry, this compound has been used as a ligand in the synthesis of metal complexes, which could have potential applications in catalysis and materials science.
作用機序
The mechanism of action of 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. This compound has been shown to bind to DNA and interfere with its replication, which could be one of the mechanisms underlying its anticancer properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of enzymes, the induction of apoptosis in cancer cells, and anti-inflammatory and antioxidant effects. This compound has also been shown to have a low toxicity profile, which makes it a promising candidate for further research and development.
実験室実験の利点と制限
One of the main advantages of 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol is its low toxicity profile, which makes it a safe and effective compound for use in lab experiments. However, one of the limitations of this compound is its relatively complex synthesis method, which could make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol, including:
1. Further studies on the mechanism of action of this compound, particularly its interactions with enzymes and DNA.
2. Development of new synthetic methods for this compound that are more efficient and cost-effective.
3. Exploration of the potential applications of this compound in catalysis and materials science.
4. Investigation of the potential of this compound as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy as a therapeutic agent.
In conclusion, this compound is a promising compound that has potential applications in various fields, including medicine, biology, and chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different areas.
合成法
3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol can be synthesized through a multistep process involving the condensation of 2-methyl-1,4-naphthoquinone with butylamine and ethylamine, followed by alkylation with trimethyl orthoformate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
特性
分子式 |
C19H28N2O |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
3-[[butyl(ethyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C19H28N2O/c1-6-8-11-21(7-2)12-17-15(5)20-18-14(4)13(3)9-10-16(18)19(17)22/h9-10H,6-8,11-12H2,1-5H3,(H,20,22) |
InChIキー |
ZVKXVZASIAVMPG-UHFFFAOYSA-N |
異性体SMILES |
CCCCN(CC)CC1=C(N=C2C(=C(C=CC2=C1O)C)C)C |
SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=CC(=C2C)C)C |
正規SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=CC(=C2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)

![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)


![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)

![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)
![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)

